molecular formula C12H13ClN4 B1253135 6-Chloro-2-(1-piperazinyl)quinoxaline

6-Chloro-2-(1-piperazinyl)quinoxaline

Cat. No.: B1253135
M. Wt: 248.71 g/mol
InChI Key: PSJNXVYMPJQNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(1-piperazinyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 6 and a piperazine moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via nucleophilic aromatic substitution, where piperazine reacts with a chloroquinoxaline precursor under phase-transfer catalysis (PTC) or reflux conditions in ethanol .

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

6-chloro-2-piperazin-1-ylquinoxaline

InChI

InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-12(16-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2

InChI Key

PSJNXVYMPJQNGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C3C=C(C=CC3=N2)Cl

Synonyms

6-chloro-2-(1-piperazinyl)quinoxaline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 6-chloro-2-(1-piperazinyl)quinoxaline can be contextualized against analogs with modifications to the quinoxaline core, piperazine substituents, or additional functional groups. Below is a comparative analysis based on synthesis, substituent effects, and biological activities:

Structural and Functional Modifications

Substituent Effects on Activity

  • Piperazine Modifications: The parent compound’s piperazine group is critical for serotonin-mimetic activity . Introducing carboxamide groups (e.g., compound 6a) shifts activity toward immunomodulation, likely due to enhanced hydrogen bonding with biological targets . Bulky aromatic substituents on piperazine (e.g., methoxyphenyl in ) improve antiplasmodial efficacy by increasing lipophilicity and target affinity .
  • Core Functionalization :

    • Chlorine at C6 enhances electron-deficient character, promoting interactions with microbial enzymes (e.g., antibacterial activity in 3a ).
    • The 1,4-dioxide ring in derivatives introduces redox-active properties, crucial for antimycobacterial activity via reactive oxygen species (ROS) generation .
  • Hybrid Structures :

    • Carbonitrile and di-N-oxide groups () improve solubility and oxidative stability, extending applications to parasitic diseases like leishmaniasis .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Chlorine and ethoxycarbonyl groups synergize in ’s derivatives to disrupt Mycobacterium tuberculosis cell walls .
  • CNS Applications : The unmodified piperazine in the parent compound allows cross-talk with serotonin receptors, a trait diminished in bulkier analogs .
  • Parasitic Targets : Di-N-oxide derivatives exhibit dual inhibition of Plasmodium falciparum and Leishmania enzymes, attributed to their ability to interfere with heme detoxification pathways .

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